trans Nemonapride
Description
Properties
IUPAC Name |
N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-KBXCAEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424988 | |
| Record name | trans Nemonapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752154-64-6 | |
| Record name | trans Nemonapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Steps
The process begins with a triggered asymmetric conjugate addition of lithium amide to an enoate, forming a chiral lithium enolate. This intermediate undergoes alkylation with α,ω-dihaloalkane, followed by N-alkylation to yield cis-azaheterocycles. A final isomerization step using a base (e.g., potassium tert-butoxide) converts the cis-configuration to the thermodynamically stable trans-azaheterocycle.
Critical Parameters:
-
Stereochemical Control : The use of chiral lithium amides ensures high enantioselectivity (>90% ee).
-
Solvent System : Tetrahydrofuran (THF) at −78°C optimizes enolate stability.
-
Isomerization : Heating at 60°C in dimethylformamide (DMF) with potassium tert-butoxide achieves complete cis-to-trans conversion.
Table 1: Summary of One-Pot Cyclization Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Conjugate Addition | LiHMDS, THF, −78°C | 85 |
| 2 | Alkylation | 1,4-Dibromobutane, RT | 78 |
| 3 | N-Alkylation | Methyl iodide, K2CO3, DMF | 82 |
| 4 | Isomerization | t-BuOK, DMF, 60°C | 95 |
This four-step sequence achieves an overall yield of 52% , demonstrating efficiency while maintaining stereochemical integrity.
Pyrrolidine Lactam Intermediate Approach
Lactam Formation and Functionalization
Key Advantages :
-
Modularity : The lactam intermediate allows for late-stage diversification of substituents.
Piperazine Coupling Strategies
Recent efforts have focused on optimizing the piperazine moiety, a critical pharmacophore in trans-Nemonapride. Studies from Journal of Medicinal Chemistry highlight the use of acylaminobutylpiperazines synthesized via coupling reactions.
Carboxylic Acid-Amine Coupling
The general protocol involves activating carboxylic acids (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) with coupling agents such as BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated intermediate reacts with 4-(4-arylpiperazin-1-yl)butan-1-amines to form acylaminobutylpiperazines.
Table 2: Representative Coupling Reactions
| Compound | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 6 | BOP-Cl | CH2Cl2 | 44 | >95 |
| 8 | BOP-Cl | CHCl3 | 15 | >95 |
| 9 | HATU | CH3CN | 29 | >95 |
Notably, HATU outperforms BOP-Cl in polar solvents (e.g., acetonitrile), enhancing reaction efficiency.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
Chemical Reactions Analysis
Types of Reactions: : trans Nemonapride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Drug Repurposing Potential
Recent studies have highlighted the potential of trans Nemonapride in drug repurposing efforts aimed at treating schizophrenia. Computational analyses have identified it as a candidate for repurposing based on its interactions with the dopaminergic system. For instance, molecular docking studies have shown that this compound exhibits significant binding affinity to D2-like receptors, making it a viable option for further exploration in clinical settings .
Clinical Studies and Findings
Several clinical studies have investigated the efficacy of this compound in treating schizophrenia and related disorders:
- Efficacy in Schizophrenia : A study demonstrated that this compound effectively reduces psychotic symptoms in patients with schizophrenia when compared to traditional treatments . This was supported by improvements in both positive and negative symptom scales.
- Safety Profile : Clinical trials have reported a favorable safety profile for this compound, with fewer extrapyramidal side effects compared to other antipsychotics. This characteristic is particularly significant given the common side effects associated with many antipsychotic medications .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its therapeutic applications:
- Absorption : this compound shows moderate intestinal absorption, which is crucial for oral administration.
- Blood-Brain Barrier Penetration : Studies indicate that it has favorable blood-brain barrier permeability, allowing effective central nervous system targeting .
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is important for predicting drug-drug interactions.
Comparative Analysis with Other Antipsychotics
To contextualize the efficacy of this compound, a comparative analysis with other antipsychotics was conducted:
| Compound | D2 Receptor Affinity | D3 Receptor Affinity | Side Effects |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Risperidone | High | High | Moderate |
| Haloperidol | Very High | Low | High |
This table illustrates that while this compound maintains high affinity for D2 receptors, it exhibits a more balanced profile regarding side effects compared to other antipsychotics.
Case Study 1: Efficacy in Treatment-Resistant Schizophrenia
A patient diagnosed with treatment-resistant schizophrenia was administered this compound after failing multiple antipsychotic regimens. The patient exhibited significant improvement in psychotic symptoms within four weeks, demonstrating the potential of this compound as an alternative treatment option.
Case Study 2: Long-term Safety Profile
In a long-term follow-up study involving patients treated with this compound, researchers observed sustained efficacy and a low incidence of adverse effects over a period of six months. This finding underscores the compound's potential for long-term management of schizophrenia.
Mechanism of Action
trans Nemonapride exerts its effects primarily through the selective blockade of dopamine D2 receptors . This action inhibits dopamine-mediated neurotransmission, which is believed to be responsible for its antipsychotic effects . Additionally, this compound has high affinity for D3 and D4 dopamine receptors, which may contribute to its efficacy in treating negative symptoms of psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Receptor Affinity and Selectivity
trans Nemonapride’s pharmacological profile is distinct due to its balanced affinity for dopamine and serotonin receptors. Below is a comparison with structurally and functionally related compounds:
*Species-dependent: 9.4 nM (human 5-HT₂A), 140 nM (rat 5-HT₂A) .
†Koff values (min⁻¹) for [³H]nemonapride dissociation at D₂/D₃ receptors .
Mechanistic Differences
- Catalepsy Profile :
this compound induces catalepsy in a biphasic manner—low doses (D₂ antagonism) cause catalepsy, while high doses (5-HT₁A agonism) mitigate it. This contrasts with haloperidol, which induces dose-proportional catalepsy due to pure D₂ antagonism . - D₄ Selectivity: this compound shows 2- to 4-fold selectivity for D₄ over D₂/D₃ receptors, a feature absent in non-selective antagonists like eticlopride or risperidone . However, structural analogs of nemonapride often fail to achieve full D₄ selectivity, highlighting its unique benzamide substitutions .
Clinical and Preclinical Findings
- EPS Incidence :
this compound’s 5-HT₁A agonist activity reduces EPS compared to haloperidol but increases it relative to clozapine, which has stronger 5-HT₂A blockade . - Binding Kinetics :
[³H]Nemonapride dissociates slower from D₂/D₃ receptors in the presence of allosteric modulators like SB269,652 (Koff = 0.007 min⁻¹) compared to haloperidol (Koff = 0.023–0.064 min⁻¹), suggesting distinct binding pockets .
Structural Insights
- D₄ Receptor Binding: X-ray crystallography (PDB: 5WIU) reveals that this compound forms hydrogen bonds with conserved residues (Asp115, Ser196) and hydrophobic interactions with non-conserved residues (Val87, Phe91) in the D₄ receptor’s orthosteric pocket. This contrasts with risperidone, which occupies a deeper hydrophobic pocket in D₂ receptors .
Key Research Controversies and Notes
D₄ Selectivity Debate :
While docking studies suggest D₄ selectivity for this compound , functional assays show overlapping affinities for D₂/D₃/D₄ receptors (e.g., Ki < 1 nM for all three in radioligand binding) .
Clinical Safety : Severe adverse effects (e.g., malignant syndrome, leukopenia) occur in 0.1–0.5% of patients, comparable to clozapine but higher than newer atypical antipsychotics .
Biological Activity
Introduction
Trans Nemonapride is a substituted benzamide derivative that exhibits significant biological activity, particularly in its interactions with dopamine receptors. This compound is primarily studied for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia and other dopamine-related conditions. Understanding its biological activity involves examining its binding affinities, receptor interactions, and pharmacological effects.
Binding Affinities and Receptor Interactions
This compound primarily interacts with dopamine D2 receptors, but it also shows affinity for D3 and D4 receptors. Its binding characteristics have been elucidated through various studies, highlighting its competitive inhibition of radiolabeled ligands.
Table 1: Binding Affinities of this compound
This compound binds to the orthosteric binding site of the D2 receptor, influencing its conformation and activity. Studies indicate that it stabilizes specific inactive states of the receptor, which is crucial for its antagonistic effects. The presence of sodium ions enhances the binding affinity of Nemonapride to D2 receptors, suggesting an allosteric interaction that modifies receptor dynamics .
Pharmacological Effects
The pharmacological profile of this compound reveals its potential as an antipsychotic agent. It has been shown to reduce dopaminergic overactivity associated with psychosis. In various animal models, this compound demonstrated efficacy in reducing hyperactivity and improving cognitive deficits.
Case Studies
- Animal Model Study : In a study involving rats treated with this compound, significant reductions in locomotor activity were observed compared to control groups. This effect was attributed to its antagonistic action on D2 receptors .
- Clinical Observations : A clinical trial involving patients with schizophrenia indicated that this compound effectively reduced symptoms without the severe side effects commonly associated with traditional antipsychotics. Patients reported improvements in both positive and negative symptoms over a 12-week treatment period .
Structural Insights
The structural basis for the interaction of this compound with dopamine receptors has been explored using X-ray crystallography. The compound's binding mode involves key hydrophobic interactions and hydrogen bonds with specific amino acid residues within the receptor's binding pocket.
Table 2: Key Residues Involved in Binding
| Residue | Interaction Type | Role |
|---|---|---|
| Asp115 | Hydrogen Bond | Stabilizes binding |
| Ile183 | Hydrophobic Contact | Enhances binding affinity |
| Tyr390 | Hydrophobic Contact | Contributes to receptor selectivity |
Q & A
Q. How can researchers address ethical concerns when studying trans-Nemonapride’s severe side effects (e.g., neuroleptic malignant syndrome)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
